3-(3-Methylthioureido)phenylboronic acid
Description
3-(3-Methylthioureido)phenylboronic acid (CAS: 1072946-17-8) is a boronic acid derivative featuring a phenyl ring substituted with a methylthioureido group at the meta position. This compound combines the boronic acid moiety’s ability to form reversible covalent bonds with diols (e.g., sugars) and the thiourea group’s hydrogen-bonding capacity, making it a versatile tool in biochemical sensing and molecular recognition . Its unique structure enables applications in sialic acid (Sia) detection, where cooperative binding between the boronic acid and thiourea enhances specificity .
Properties
IUPAC Name |
[3-(methylcarbamothioylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXUVOXFWKMDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674414 | |
| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-17-8 | |
| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3-Methylthioureido)phenylboronic acid involves several steps. One common method includes the reaction of 3-aminophenylboronic acid with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
3-(3-Methylthioureido)phenylboronic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-Methylthioureido)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methylthioureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The boronic acid group plays a significant role in this mechanism, as it can form stable complexes with diols and other hydroxyl-containing molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Urea/Thiourea Moieties
- 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid (): Structural Difference: Contains a urea group (-NHCONH-) instead of methylthioureido (-NHCSNHCH₃). Functional Impact: The urea group engages in hydrogen bonding with carboxylates (e.g., Sia), while the nitro group enhances electron-withdrawing effects. Application: Both compounds target Sia, but the thiourea variant may exhibit higher specificity in physiological conditions due to dynamic equilibrium between bound and free states .
3-(3-Isopropylthioureido)phenylboronic acid (CAS: 1072946-07-6, ):
- Structural Difference : Isopropyl group replaces the methyl group on thiourea.
- Functional Impact : Increased steric hindrance from the isopropyl group may reduce binding affinity to planar biomolecules like Sia, favoring bulkier targets.
Substituted Phenylboronic Acids with Carboxylic/Acetamido Groups
2-Carboxyphenylboronic Acid (2-CPBA) ():
- Structural Difference : Ortho-carboxylic acid (-COOH) vs. meta-methylthioureido.
- Functional Impact : The ortho-carboxylic acid in 2-CPBA is critical for catalytic activity in glucose-to-HMF conversion, enabling intramolecular coordination with boron. In contrast, the meta-methylthioureido group lacks this catalytic capability but excels in biomolecular recognition .
3-(2,2,2-Trifluoroacetamido)phenylboronic acid (CAS: 88978-20-5, ):
- Structural Difference : Trifluoroacetamido (-NHCOCF₃) group instead of methylthioureido.
- Functional Impact : The electron-withdrawing CF₃ group increases boron’s Lewis acidity, enhancing diol-binding kinetics but reducing biocompatibility compared to the thiourea derivative.
Positional Isomers
Polymerizable Derivatives
Biological Activity
3-(3-Methylthioureido)phenylboronic acid is a compound of significant interest in biochemical research due to its unique interactions with enzymes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by research findings and data tables.
Overview of Biological Activity
This compound is recognized for its ability to interact with enzymes that possess boronic acid recognition sites. Its boronic acid functionality allows it to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases like chymotrypsin and trypsin. This interaction can lead to enzyme inhibition, influencing various cellular processes and signaling pathways.
Mode of Action:
- The compound acts primarily through the formation of covalent bonds with hydroxyl groups on serine residues in target enzymes. This interaction can inhibit enzyme activity, altering metabolic pathways and cellular functions.
Biochemical Pathways:
- This compound is involved in pathways that regulate gene expression and cellular signaling. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.
Cellular Effects:
- The compound influences various cell types by modulating signaling pathways that control gene expression and metabolism. For example, it can induce changes in the expression of genes involved in cell cycle regulation and apoptosis.
Enzyme Interactions
Research indicates that this compound effectively inhibits serine proteases, leading to potential applications in drug development. The following table summarizes key findings from studies on enzyme interactions:
| Enzyme | Inhibition Type | IC50 Value (µM) | Effect on Activity |
|---|---|---|---|
| Chymotrypsin | Competitive | 5.2 | Significant reduction |
| Trypsin | Non-competitive | 7.8 | Moderate reduction |
| Thrombin | Mixed | 10.1 | Partial inhibition |
Case Studies
- Cancer Research:
- Drug Delivery Systems:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
